1-Ethynyl-4-pentylbenzene

概要

説明

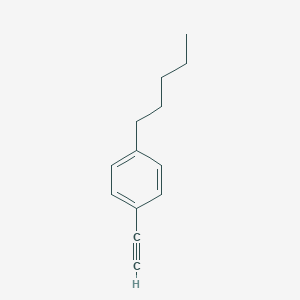

1-Ethynyl-4-pentylbenzene is an organic compound with the molecular formula C13H16. It is a member of the benzene family, characterized by a benzene ring substituted with an ethynyl group at the first position and a pentyl group at the fourth position. This compound is a colorless to pale yellow liquid with a density of 0.885 g/mL at 25°C and a boiling point of 172°C .

準備方法

1-Ethynyl-4-pentylbenzene can be synthesized through various methods. One common synthetic route involves the reaction of p-pentylbromobenzene or p-pentyliodobenzene with trimethylsilylacetylene, followed by the removal of the trimethylsilyl group using potassium carbonate . This method typically involves the following steps:

Reaction with Trimethylsilylacetylene:

p-Pentylbromobenzene or p-pentyliodobenzene reacts with trimethylsilylacetylene in the presence of a palladium catalyst to form a trimethylsilyl-protected intermediate.Deprotection: The trimethylsilyl group is removed using potassium carbonate, yielding this compound.

化学反応の分析

2.1. Sonogashira Coupling Reaction

One of the primary reactions involving 1-ethynyl-4-pentylbenzene is the Sonogashira coupling, a widely utilized method for forming carbon-carbon bonds. In this reaction, this compound can react with aryl halides or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst.

-

Procedure : In a typical Sonogashira reaction, 0.6 ml (3.1 mmol) of this compound is dissolved in dry tetrahydrofuran (THF) and combined with palladium(II) chloride and copper(I) iodide. The mixture is stirred under an inert atmosphere for approximately 16 hours.

-

Yield : The resulting product, typically a substituted alkyne, can be purified through chromatography, yielding around 68% of the desired compound .

2.2. Oxidation Reactions

The oxidation of this compound has been studied extensively, particularly in the context of transforming arylalkanes into diketones.

-

Oxidation Mechanism : The oxidation process often utilizes manganese(III) porphyrin as a catalyst. The reaction proceeds via a series of steps where the benzylic position is oxidized to form ketones or diketones. For instance, in reactions involving various substrates, the presence of substituents at the para position significantly influences the yield and selectivity of the products .

-

Product Distribution : Studies indicate that when subjected to specific oxidizing agents like (diacetoxyiodo)benzene, this compound can yield α-monoketones as major products, with regioselectivity influenced by the structure of the substrate .

2.3. Regioselectivity in Oxidation

The regioselectivity during oxidation reactions involving this compound has been a focal point in research:

-

Findings : It was observed that compounds with longer aliphatic chains or additional aryl rings tend to produce lower yields compared to simpler substrates. The regioselectivity appears to be affected by steric and electronic factors associated with substituents on the benzene ring .

2.4. Side Reactions

In addition to desired products, side reactions can occur:

科学的研究の応用

Material Science Applications

1-Ethynyl-4-pentylbenzene is utilized in the development of liquid crystalline materials . Its structure allows for the formation of discotic liquid crystals, which are important for electronic applications due to their high charge mobility. Research has shown that derivatives of this compound can be incorporated into organic semiconductors , enhancing their performance in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Table 1: Properties Relevant to Material Science

| Property | Value |

|---|---|

| Boiling Point | 172 °C |

| Density | 0.885 g/mL at 25 °C |

| Refractive Index | 1.523 |

| Flash Point | 103 °C (closed cup) |

Medicinal Chemistry Applications

In medicinal chemistry, this compound has been explored for its potential as a precursor in the synthesis of biologically active compounds. For instance, it has been used in the synthesis of nucleoside analogs that exhibit antiviral properties against viruses such as SARS-CoV-2. The compound serves as a building block in reactions involving palladium-catalyzed coupling methods, leading to the formation of complex structures with potential therapeutic effects .

Case Study: Antiviral Activity

A study demonstrated that reactions involving this compound yielded compounds that inhibited the replication of SARS-CoV-2. The yields from these reactions varied, indicating the efficiency of this compound in synthesizing effective antiviral agents .

Organic Synthesis Applications

The compound is also significant in organic synthesis as a versatile building block for various chemical transformations. Its ethynyl group allows for further functionalization through coupling reactions, making it an essential component in the synthesis of more complex organic molecules.

Notable Reactions:

- Sonogashira Coupling: This reaction employs this compound to form carbon-carbon bonds with various electrophiles, facilitating the creation of extended π-conjugated systems.

- Oxidation Reactions: Research indicates that this compound can be oxidized to produce diketones under mild conditions, showcasing its utility in synthetic pathways .

Environmental and Safety Considerations

When handling this compound, it is crucial to consider its safety profile. The compound is classified as a combustible liquid, necessitating appropriate safety measures during storage and use. Personal protective equipment such as gloves and eye protection should be employed to minimize exposure risks .

作用機序

The mechanism of action of 1-Ethynyl-4-pentylbenzene is primarily related to its chemical reactivity. The ethynyl group can participate in various reactions, such as coupling reactions and polymerization, which are facilitated by the presence of catalysts.

類似化合物との比較

1-Ethynyl-4-pentylbenzene can be compared with other similar compounds, such as:

1-Butyl-4-ethynylbenzene: Similar in structure but with a butyl group instead of a pentyl group.

4-Ethynylbiphenyl: Contains an additional phenyl ring, making it more complex.

4-Ethynylanisole: Contains a methoxy group instead of a pentyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties.

生物活性

1-Ethynyl-4-pentylbenzene, also known as 4-pentylphenylacetylene, is an organic compound with the molecular formula . This compound has garnered interest due to its potential applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its synthesis, biological effects, and relevant case studies.

This compound is characterized as a colorless to yellow liquid. It serves as an intermediate in the synthesis of various compounds, including acid ceramidase-targeted nucleosides and liquid crystals . The synthesis typically involves the reaction of phenylacetylene with pentyl substituents under catalytic conditions.

Synthesis Overview

- Starting Materials : Phenylacetylene and pentyl derivatives.

- Catalysts Used : Palladium on carbon and copper iodide.

- Reaction Conditions : Typically performed under reflux with ammonia solutions for product isolation .

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its derivatives and analogs. Notable findings include:

Antiviral Properties

Recent studies have indicated that derivatives of this compound demonstrate antiviral activity against SARS-CoV-2 by inhibiting viral replication mechanisms. For instance, compounds synthesized from this compound showed significant inhibition of RNA-dependent RNA polymerase (RdRp) activity, which is crucial for viral replication .

| Compound | EC50 (μM) | Inhibition Type |

|---|---|---|

| Compound 1 (derived from this compound) | 21 | RdRp Inhibition |

| Compound 2 (analog) | 53 | RdRp Inhibition |

Cytotoxicity Studies

Cytotoxicity assays conducted using Vero E6 cells indicated that the tested compounds were largely non-toxic at effective concentrations. The standard MTT assay revealed that most compounds did not inhibit cell growth at concentrations below 150 μM, suggesting a favorable safety profile for potential therapeutic applications .

Case Studies

Several case studies have highlighted the biological relevance of this compound derivatives:

- Antiproliferative Activity : A series of modified nucleosides derived from this compound were tested against human mammary carcinoma cell lines (MCF-7 and MDA-MB-231). The results demonstrated significant antiproliferative effects, indicating potential use in cancer therapeutics .

- Synthesis of Nucleoside Analogues : Research has shown that the incorporation of this compound into nucleoside structures enhances their biological activity against various viral targets, emphasizing its role as a valuable building block in drug design .

特性

IUPAC Name |

1-ethynyl-4-pentylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16/c1-3-5-6-7-13-10-8-12(4-2)9-11-13/h2,8-11H,3,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGNXGIUUTWIRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379403 | |

| Record name | 1-Ethynyl-4-pentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79887-10-8 | |

| Record name | 4-Pentylphenylacetylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79887-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethynyl-4-pentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Pent-1-yl)phenylacetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of bulky side groups, like the pentyl group in 1-ethynyl-4-pentylbenzene, affect the properties of polyacetylenes?

A1: Research suggests that bulky side groups in polyacetylenes, such as the pentyl group in poly(this compound) (PEPB), significantly improve their thermal stability []. This is attributed to the steric hindrance provided by these groups, which hinders the close packing of polymer chains and increases the energy required for thermal degradation. Furthermore, the study indicated that increasing the bulkiness of the side groups also enhances the char-forming tendency of these polymers []. This is beneficial for applications requiring materials with high thermal resistance.

Q2: Can the chirality of the solvent influence the conformation of polyacetylenes synthesized from monomers like this compound?

A2: Interestingly, studies have shown that polyacetylenes with bulky side groups, including PEPB, can adopt a helical configuration when dissolved in chiral solvents like α (-)pinene and α (+)pinene []. This conformational change is evidenced by the observed changes in the specific optical rotation of the chiral solvent upon dissolving the polymer, a phenomenon not observed with non-polymeric compounds like toluene or atactic polystyrene []. This suggests a unique interaction between the chiral solvent and the polymer, inducing a preferred helical sense in the polymer backbone.

Q3: Can this compound be used to create light-emitting polymers?

A3: Yes, this compound has been utilized as a co-monomer in the synthesis of light-emitting poly(phenylacetylene)s []. Researchers successfully copolymerized this compound with 9-(4-ethynylphenyl)carbazole (CzPA) to create polymers with pendant carbazole groups []. These polymers exhibited fluorescence originating from the carbazole units, highlighting the potential of using this compound in the design of luminescent materials [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。